5-acetyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Acetyl-1H-indole-3-carbaldehyde: is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1H-indole-3-carbaldehyde typically involves the formylation of indole derivatives. Common methods include:
Vilsmeier-Haack Reaction: This method involves the reaction of indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring.
Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl3) and aqueous potassium hydroxide (KOH) to formylate the indole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Indole-3-carboxylic acid
Reduction: Indole-3-methanol
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Acetyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-acetyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties and applications.
Indole-3-acetic acid: A plant hormone with different biological activities but a similar indole structure.
Indole-3-carboxylic acid: An oxidation product of 1H-indole-3-carbaldehyde with distinct chemical properties.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-acetyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7(14)8-2-3-11-10(4-8)9(6-13)5-12-11/h2-6,12H,1H3 |
InChI Key |
BVJBZYLQFLQSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2C=O |
Origin of Product |
United States |
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